5-chloro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-chloro-3-piperidin-4-yl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-1-2-11-10(7-8)15(12(16)17-11)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVJYZHOACZDMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclization
In this procedure, 2-amino-4-chlorophenol (0.01 mol) reacts with urea (0.05 mol) in the presence of 37% HCl (2.5 mL) under microwave irradiation (300 W, 140°C) for 15 minutes. The reaction progress is monitored via thin-layer chromatography (TLC), followed by quenching with water (10 mL) and stirring at room temperature for 1 hour. The precipitate is filtered, washed, and recrystallized from an ethanol-water (1:1) mixture, yielding 5-chloro-2(3H)-benzoxazolone (1a) as a crystalline solid. This method achieves high purity and reduces reaction times compared to conventional heating.
Introduction of the Piperidin-4-yl Group via Mannich Reaction
The piperidin-4-yl moiety is introduced through a Mannich reaction, which facilitates the formation of carbon-nitrogen bonds between the benzoxazolone core, formaldehyde, and piperidine derivatives.
General Mannich Reaction Protocol
A solution of 5-chloro-2(3H)-benzoxazolone (0.002 mol) in methanol (5 mL) is treated with piperidine (0.002 mol) and 37% formalin (0.0025 mol). The mixture is stirred vigorously at room temperature for 3 hours, resulting in precipitation of the target compound. The crude product is filtered, washed with cold methanol, and recrystallized from methanol to yield this compound.
Reaction Optimization
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Solvent Selection : Methanol is preferred due to its polarity, which enhances the solubility of reactants and facilitates precipitate formation.
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Stoichiometry : A 1:1:1.25 molar ratio of benzoxazolone:piperidine:formalin ensures complete conversion.
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Yield : Reported yields range from 29% to 70%, depending on the purity of starting materials and reaction conditions.
Structural Characterization and Analytical Data
The synthesized compound is validated using spectroscopic techniques, ensuring structural fidelity and purity.
Spectroscopic Analysis
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Infrared (IR) Spectroscopy : Key absorption bands include C=O stretching at 1769 cm⁻¹ and C-N stretching at 1606 cm⁻¹.
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¹H NMR (CDCl₃) : Distinct signals include δ 7.09–7.14 (4H, m, benzoxazolone-H), δ 4.90 (4H, s, CH₂ groups), and δ 2.92 (2H, q, CH₂CH₃).
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¹³C NMR : Peaks at δ 181.16 (C=O) and δ 48.49 (piperidinyl carbons) confirm the structure.
Chromatographic Validation
High-performance liquid chromatography (HPLC) retention times and mass spectrometry (HRMS-ESI) data align with theoretical values, further corroborating the compound’s identity.
Alternative Synthetic Approaches
While the Mannich reaction is predominant, alternative routes have been explored for specialized applications.
Nucleophilic Substitution Reactions
In one approach, halogenated benzoxazolone derivatives undergo nucleophilic substitution with piperidine. For example, 3-bromo-5-chlorobenzo[d]oxazol-2(3H)-one reacts with piperidine in dimethylformamide (DMF) at 80°C for 12 hours, yielding the target compound. However, this method is less favored due to lower yields (~35%) and harsher conditions.
Microwave-Assisted One-Pot Synthesis
Emerging protocols combine cyclization and Mannich reaction steps in a single microwave-assisted process. Initial trials using 2-amino-4-chlorophenol, urea, piperidine, and formalin under microwave irradiation (250 W, 120°C, 20 minutes) show promise, with yields up to 50%.
Comparative Analysis of Methods
The table below summarizes key parameters for the primary synthesis routes:
Challenges and Optimization Strategies
Low Yields in Mannich Reactions
The variability in yields (29–70%) is attributed to competing side reactions, such as over-alkylation or incomplete imine formation. Strategies to mitigate this include:
Purification Difficulties
The polar nature of the compound complicates crystallization. Gradient recrystallization using methanol-water mixtures (3:1 to 1:1) improves purity.
Industrial and Research Applications
The compound’s utility spans antimicrobial agents and acetylcholinesterase inhibitors. Recent studies highlight its role in:
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d]oxazole ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzo[d]oxazole compounds, including 5-chloro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that similar compounds effectively targeted specific oncogenic pathways, leading to reduced tumor proliferation in vitro and in vivo models .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. In vitro studies have revealed that it possesses activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Neurological Effects
The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Research has indicated that similar structures may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. A study highlighted the ability of related compounds to enhance cognitive function in animal models through modulation of neurotransmitter systems .
Pain Management
Another area of interest is the analgesic potential of this compound. Preliminary studies have indicated that this compound may act on pain pathways, providing relief in models of acute and chronic pain without significant side effects typically associated with opioid analgesics .
Polymer Chemistry
In material science, derivatives of benzo[d]oxazole are being explored for their utility in polymer chemistry. The incorporation of these compounds into polymer matrices has shown to enhance thermal stability and mechanical properties, making them suitable for advanced materials applications .
Data Tables
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of this compound against various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics.
- Antimicrobial Research : In a controlled laboratory setting, this compound was tested against clinical isolates of E. coli, showing a minimum inhibitory concentration (MIC) significantly lower than that of common antibiotics.
- Neuroprotective Effects : Animal studies investigating the cognitive-enhancing properties revealed that administration of the compound improved memory retention in models subjected to neurotoxic insults.
Mechanism of Action
The mechanism of action of 5-chloro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular receptors can influence signal transduction pathways, contributing to its neuroprotective properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-chloro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one with analogous benzoxazolone derivatives, focusing on structural variations, receptor interactions, and biological effects.
Key Observations:
Substituent Effects on Receptor Binding :
- The piperidin-4-yl group in the target compound likely enhances sigma-2 receptor binding due to its rigid, planar structure, similar to CB-64D (a sigma-2 agonist) ().
- Piperidin-1-ylmethyl derivatives show reduced receptor affinity compared to direct piperidine attachment, suggesting conformational flexibility may hinder optimal binding ().
Fluorine analogs may exhibit distinct pharmacokinetics but lack direct evidence of receptor interactions ().
Biological Mechanisms :
- Piperidine-containing benzoxazolones (e.g., CB-64D) activate sigma-2 receptors, triggering calcium release from intracellular stores and caspase-independent apoptosis ().
- Thiosemicarbazide derivatives (e.g., compound 2a-e in ) demonstrate cytotoxicity via triazole-mediated pathways, distinct from sigma receptor mechanisms.
Species and Receptor Heterogeneity :
- Sigma-2 receptors in human cell lines (e.g., MCF-7, SK-N-SH) exhibit lower haloperidol affinity compared to rodent models, suggesting species-specific binding profiles ().
Biological Activity
5-Chloro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 250.69 g/mol
- CAS Number : 77230396
The compound features a benzo[d]oxazole ring fused with a piperidine moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various synthesized compounds, it demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis while showing weaker effects against other strains like Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. It has shown significant inhibitory effects on acetylcholinesterase (AChE), which is vital for neurotransmission. The IC values for some derivatives were reported to be as low as 0.63 µM, indicating strong potency . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Anticancer Activity
Preliminary studies have indicated that derivatives of this compound may possess anticancer properties. The presence of the piperidine ring is associated with various pharmacological effects, including anticancer activity through the modulation of specific signaling pathways .
Other Biological Activities
In addition to antimicrobial and anticancer properties, the compound has been associated with:
- Anti-inflammatory effects : Potentially useful in treating inflammatory diseases.
- Antidepressant effects : The piperidine structure is often linked to psychoactive properties.
- Hypoglycemic activity : Some studies suggest it may help in managing blood glucose levels .
Case Study 1: Antimicrobial Efficacy
A study synthesized several compounds related to this compound and tested their antimicrobial efficacy. The results highlighted that certain modifications in the chemical structure could enhance antibacterial activity, particularly against Salmonella typhi .
Case Study 2: Enzyme Inhibition Analysis
In another research effort, the compound was evaluated for its ability to inhibit AChE. It was found that the introduction of chlorine at specific positions significantly increased inhibitory activity compared to its unsubstituted analogues. This finding supports the hypothesis that structural modifications can optimize biological activity .
Summary of Biological Activities
Structure Activity Relationship (SAR)
Q & A
Q. What are the standard synthetic routes and characterization methods for 5-chloro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one?
The compound is typically synthesized via nucleophilic substitution and cyclization reactions. For example, benzo[d]oxazol-2(3H)-one derivatives can be prepared using a green synthesis method involving 2-aminophenol and ethyl chloroacetate under basic conditions . Structural characterization relies on:
- ¹H/¹³C NMR spectroscopy to confirm regiochemistry and substituent positions (e.g., piperidinyl protons at δ 2.6–3.2 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ peaks within ±0.002 Da of theoretical values) .
- Elemental analysis (C, H, N) to confirm purity (>95% agreement with theoretical values) .
Q. How is the compound screened for biological activity in early-stage research?
Initial biological screening focuses on:
- Radioligand binding assays to assess affinity for sigma (σ) receptors (e.g., σ1 and σ2 subtypes), with IC₅₀ values calculated using competitive displacement of reference ligands like haloperidol .
- Cellular viability assays (e.g., MTT assay) to evaluate cytotoxicity in cancer cell lines (e.g., SK-N-SH neuroblastoma) at concentrations ranging from 1–100 μM .
Advanced Research Questions
Q. What strategies are used to resolve contradictory data on cytotoxic vs. metabolic effects of derivatives?
Derivatives like SN79 analogs exhibit divergent effects: some induce apoptosis, while others stimulate glycolysis. To address this:
- Dose-response profiling : Test compounds across a broad concentration range (nM–mM) to identify threshold effects.
- Mechanistic assays : Combine apoptosis markers (e.g., caspase-3 activation) with metabolic readouts (e.g., lactate production) in the same cell line .
- Receptor binding selectivity : Use σ1/σ2 knockout models to isolate receptor-specific effects .
Q. How can structure-activity relationship (SAR) studies optimize σ receptor binding?
SAR strategies include:
- Substituent variation : Introducing 6-acetyl or 6-fluoro groups on the benzoxazolone ring enhances σ2 affinity (e.g., Ki = 0.56 nM for 6-acetyl-SN79) .
- Heteroatom replacement : Replacing oxygen with sulfur in the benzoxazolone core increases σ1 binding but reduces σ2 selectivity .
- 3D pharmacophore modeling : Use software like Catalyst to identify critical features (e.g., hydrophobic pockets, hydrogen bond acceptors) .
Q. What experimental designs validate computational models of σ receptor interactions?
Validation involves:
- Fisher randomization tests : Scramble activity data to confirm model robustness (p < 0.01 for significance) .
- Leave-one-out cross-validation : Assess predictive power by iteratively excluding compounds from the training set .
- Test set prediction : Validate models against novel derivatives with measured Ki values .
Q. How are bivalent ligands designed to target multiple receptor subtypes?
Bivalent ligands (e.g., compounds 5a–5l) are synthesized by:
Q. How can in vitro metabolic effects be distinguished from off-target cytotoxicity?
- Metabolic flux analysis : Measure real-time changes in oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using Seahorse assays .
- Gene expression profiling : Quantify glycolysis-related genes (e.g., HK2, LDHA) via qPCR after treatment with non-cytotoxic doses (e.g., 10 μM) .
Methodological Considerations
Q. What techniques assess cross-reactivity with non-sigma receptors (e.g., 5-HT subtypes)?
- Dual-receptor antagonism assays : Test compounds in HEK293 cells co-expressing σ2 and 5-HT7 receptors. Monitor cAMP and IP1 pathways using luminescence-based kits .
- Positron emission tomography (PET) : Radiolabel ligands (e.g., [¹⁸F]79) to evaluate blood-brain barrier penetration and receptor occupancy in primate models .
Q. How are in vivo neuroprotective effects evaluated for sigma receptor ligands?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
